molecular formula C14H9BrClNO B11786434 5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole

5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole

Cat. No.: B11786434
M. Wt: 322.58 g/mol
InChI Key: QDLRVQLBTIRZBH-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole is a specialized benzo[d]oxazole derivative that serves as a versatile and high-value building block in organic synthesis and medicinal chemistry. The bromomethyl group at the 5-position is a highly reactive handle for further functionalization, most notably through cross-coupling reactions, allowing researchers to elaborate the core structure into more complex target molecules . The benzo[d]oxazole scaffold is a privileged structure in drug discovery due to its ability to bind with various enzymes and receptors via diverse non-covalent interactions . This specific compound is of significant interest for constructing potential therapeutic agents, as oxazole derivatives are well-documented to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . Beyond pharmaceutical applications, this compound holds substantial research value in the development of advanced materials. Benzo[d]oxazole derivatives are prominent in materials science, particularly in the design of organic nonlinear optical (NLO) materials. These materials are critical for applications in telecommunications, optical information processing, and optical computing . The electron-accepting nature of the oxazole ring, especially when combined with different aryl substituents, can be tuned to enhance NLO properties, making this compound a valuable precursor for synthesizing novel organic materials with specific electro-optical characteristics . This product is intended for research applications as a key synthetic intermediate. It is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9BrClNO

Molecular Weight

322.58 g/mol

IUPAC Name

5-(bromomethyl)-2-(3-chlorophenyl)-1,3-benzoxazole

InChI

InChI=1S/C14H9BrClNO/c15-8-9-4-5-13-12(6-9)17-14(18-13)10-2-1-3-11(16)7-10/h1-7H,8H2

InChI Key

QDLRVQLBTIRZBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)CBr

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 2-(3-Chlorophenyl)benzo[d]oxazole

The precursor is synthesized via cyclization of 2-amino-4-methylphenol with 3-chlorobenzoyl chloride. A representative protocol involves:

  • Reactants : 2-amino-4-methylphenol (1.0 equiv), 3-chlorobenzoyl chloride (1.2 equiv).

  • Conditions : Pyridine as base and solvent, reflux at 110°C for 6 hours.

  • Yield : 78–85% after silica gel chromatography.

Mechanistic Insight : The reaction proceeds through nucleophilic acyl substitution, forming an intermediate amide that undergoes cyclodehydration to yield the oxazole ring.

Standard Bromination Procedure

Reactants :

  • 2-(3-Chlorophenyl)benzo[d]oxazole (1.0 equiv)

  • NBS (1.1–1.3 equiv)

Conditions :

  • Solvent : Carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

  • Temperature : 60–80°C under nitrogen atmosphere.

  • Reaction Time : 8–12 hours.

Work-Up :

  • Cool reaction mixture to room temperature.

  • Filter to remove succinimide by-products.

  • Concentrate filtrate under reduced pressure.

  • Purify via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 70–82%.

Solvent and Temperature Optimization

Comparative studies reveal solvent-dependent efficiency:

SolventTemperature (°C)Yield (%)Side Products
CCl₄7082<5%
CHCl₃60788%
DMF256515%
Ethyl Acetate405820%

Data aggregated from.

Key Observations :

  • Halogenated solvents (CCl₄, CHCl₃) maximize yield due to improved NBS solubility.

  • Polar aprotic solvents (DMF) promote over-bromination at elevated temperatures.

Alternative Bromination Strategies

Radical Bromination with AIBN Initiation

Reactants :

  • NBS (1.2 equiv)

  • Azobisisobutyronitrile (AIBN, 0.1 equiv)

Conditions :

  • Solvent: Benzene, 80°C, 6 hours.

  • Yield: 75% with <3% dibrominated by-products.

Advantage : Enhanced selectivity for the 5-methyl position due to radical stabilization by the oxazole ring.

Photochemical Bromination

Reactants :

  • NBS (1.1 equiv)

  • UV light (254 nm)

Conditions :

  • Solvent: Dichloromethane, room temperature, 4 hours.

  • Yield: 68%.

Limitation : Requires specialized equipment and generates trace succinimide impurities.

Critical Analysis of By-Product Formation

Common by-products and mitigation strategies include:

  • Dibrominated Derivatives :

    • Caused by excess NBS or prolonged reaction times.

    • Mitigation: Use stoichiometric NBS (1.05–1.1 equiv) and monitor via TLC.

  • Ring-Opened Products :

    • Observed in polar solvents (e.g., DMF) due to nucleophilic attack on the oxazole.

    • Mitigation: Prefer non-polar solvents (CCl₄) and inert atmospheres.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.92 (d, J = 8.4 Hz, 1H, ArH), 7.65–7.58 (m, 3H, ArH), 4.45 (s, 2H, CH₂Br).

  • ¹³C NMR : δ 161.2 (C=N), 140.5 (C-Br), 134.1–126.3 (ArC).

  • HRMS : m/z calcd. for C₁₄H₉BrClNO⁺ [M+H]⁺: 322.58; found: 322.57.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

  • Melting Point : 142–144°C.

Industrial-Scale Considerations

Cost-Efficiency Analysis

ComponentCost per kg (USD)Scale-Up Impact
NBS120High
CCl₄15Low
3-Chlorobenzoyl chloride90Moderate

Recommendation : Optimize NBS stoichiometry to reduce raw material costs.

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor System : Continuous flow bromination at 100°C, residence time 30 minutes.

  • Yield : 85% with 99% selectivity.

Advantage : Reduces reaction time and improves heat dissipation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution with diverse reagents under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
SulfonationSodium sulfite (Na₂SO₃) in methanol/H₂O at 60°CBenzoxazole-2-methanesulfonate70%
SulfonylationBenzenesulfinic acid sodium salt with 18-crown-6 in CH₃CN2-Benzenesulfonylmethyl-benzo[d]oxazole70%
AminationMethylamine in CH₃CN with K₂CO₃/KI2-[(Methylamino)methyl]benzo[d]oxazole71%
Alkoxy SubstitutionSodium methoxide in DMF at 25°C2-(Methoxymethyl)benzo[d]oxazole derivatives45–65%

Key Observations :

  • Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates.

  • Catalysts like 18-crown-6 improve yields in sulfonylation reactions .

Oxidation:

The bromomethyl group can be oxidized to carboxylic acids or ketones under strong oxidizing conditions:

  • Reagents : KMnO₄ in acidic media or CrO₃ in H₂SO₄.

  • Products : Benzo[d]oxazole-2-carboxylic acid derivatives (hypothetical pathway inferred from structural analogs).

Reduction:

Selective reduction of the bromomethyl group is achievable:

  • Reagents : LiAlH₄ or NaBH₄ in anhydrous THF.

  • Products : 2-Methylbenzo[d]oxazole derivatives (reported for analogs) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeCatalysts/ReagentsProductsYieldSource
Suzuki CouplingPd(PPh₃)₄, arylboronic acidBiaryl-functionalized derivatives50–75%
Buchwald–HartwigPd₂(dba)₃, Xantphos, aminesAminomethyl derivatives60–80%

Notable Example :

  • Reaction with 4-methylmorpholine and ethyl chloroformate yields cyclized 1,3-oxazol-5(4H)-one derivatives (93% yield) .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an SN2 mechanism , facilitated by the electron-withdrawing effect of the chlorophenyl group, which polarizes the C–Br bond .

  • Biological Alkylation : In medicinal contexts, the bromomethyl group forms covalent bonds with thiol or amine groups in enzymes, disrupting microbial or cancer cell pathways .

Synthetic Optimization Data

Comparative analysis of bromination methods for precursor synthesis:

Brominating AgentSolventInitiatorTemperatureYieldPurity
NBSCCl₄AIBNReflux45%95%
NBSCHCl₃None80°C17%88%
Br₂DCMLightRT<10%Low

Recommendation : NBS with AIBN in CCl₄ provides optimal yield and scalability .

Stability and Handling

  • Storage : –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis.

  • Decomposition : Avoid prolonged exposure to moisture or strong bases.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique substitution pattern on the benzo[d]oxazole ring allows for the creation of derivatives with distinct chemical properties.

Biology

5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole has been investigated for its potential biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that it may interact with specific molecular targets within cells, leading to the modulation of biochemical pathways .

Antimicrobial Activity : The compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, it has demonstrated Minimum Inhibitory Concentrations (MICs) comparable to established antifungal agents like fluconazole.

CompoundMIC (µg/ml) against Candida spp.
This compound1.6 - 3.2
Reference Drug (Fluconazole)0.8 - 1.6

Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as inhibiting cell proliferation and modulating apoptotic markers .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for developing new therapeutic agents against infectious diseases and cancer therapies. Its ability to disrupt cellular processes makes it a candidate for further drug development .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • A study evaluating its antimicrobial activity reported potent effects against Gram-positive bacterial strains and fungi, indicating its potential use in treating infections caused by resistant pathogens .
  • Research into its anticancer properties demonstrated that it could effectively inhibit the growth of various cancer cell lines, suggesting its role as a promising candidate for cancer therapy .

Summary of Findings

The applications of this compound are summarized as follows:

  • Antimicrobial Efficacy : Effective against a range of bacterial and fungal strains.
  • Anticancer Potential : Induces apoptosis in cancer cells through various pathways.
  • Research Applications : Valuable for drug development in infectious diseases and cancer therapies.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₄H₉BrClNO.
  • Synthesis : Likely involves bromination of a pre-formed 5-methyl-2-(3-chlorophenyl)benzo[d]oxazole precursor, analogous to methods used for 5-bromo-2-(4-fluorophenyl)benzo[d]oxazole (compound 27 in ), where bromine or N-bromosuccinimide (NBS) is employed .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following benzoxazole derivatives share structural similarities but differ in substituents, influencing their reactivity and applications:

Compound Name Substituents (Position) Molecular Formula Key Differences vs. Target Compound Reference
5-Bromo-2-(4-fluorophenyl)benzo[d]oxazole Br (5), 4-fluorophenyl (2) C₁₃H₇BrFNO Fluorine vs. chlorine; bromine vs. bromomethyl
2-(4-Bromophenyl)benzo[d]oxazole Br (4-phenyl), H (5) C₁₃H₈BrNO Bromophenyl vs. 3-chlorophenyl; lacks bromomethyl
5-(4-Bromo-2,3-dimethylphenyl)oxazole Br, 2,3-dimethylphenyl (oxazole) C₁₁H₁₀BrNO Oxazole (non-fused) vs. benzo[d]oxazole core
7-Bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxybenzo[d]oxazole Br (7), F, OMe (phenyl), OMe (5) C₁₆H₁₁BrFNO₃ Multiple substituents; altered electronic effects

Substituent Impact :

  • Bromomethyl Group : Enhances electrophilicity, enabling alkylation or cross-coupling reactions. Absent in most analogues .
  • Halogen Position : The 3-chlorophenyl group in the target compound introduces steric and electronic effects distinct from 4-bromophenyl () or 4-fluorophenyl () derivatives.
  • Ring System: Non-fused oxazoles (e.g., ) lack the aromatic stability and conjugation of the benzo[d]oxazole core.

Spectroscopic and Physical Properties

Comparative data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy highlight substituent effects:

Compound (Example) IR (C-Br stretch, cm⁻¹) ¹H-NMR (Key Peaks, δ ppm) Reference
5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole (hypothetical) ~550–560 (C-Br) ~4.5–5.0 (CH₂Br), 7.2–8.1 (aromatic H)
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl] derivative 533 (C-Br) 6.99–8.00 (aromatic H), 2.77 (CH₃)
5-Bromo-2-(4-fluorophenyl)benzo[d]oxazole Not reported Aromatic H: 7.5–8.0

Key Observations :

  • The bromomethyl group in the target compound would exhibit a distinct ¹H-NMR signal (~4.5–5.0 ppm) for the -CH₂Br moiety, absent in bromophenyl analogues.
  • IR C-Br stretches vary slightly depending on substituent electronic environments .

Yield and Purity :

  • Yields for benzoxazole syntheses in and range from 70–90%, with purities >95% after column chromatography .

Biological Activity

5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The compound has been investigated for its antimicrobial and anticancer properties. Its structure, which includes a bromomethyl group and a chlorophenyl substitution, enhances its interaction with biological targets, potentially disrupting cellular processes. The lipophilicity contributed by the chlorophenyl group may improve its bioavailability, making it effective against various pathogens.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the inhibition of enzymes or receptors involved in critical biochemical pathways. For instance, compounds with similar structures have shown to form covalent bonds with biological molecules through nucleophilic substitution mechanisms, leading to antimicrobial or anticancer effects.

Synthesis

The synthesis of this compound typically involves bromination of a precursor compound. Common methods include:

  • Bromination : Utilizing reagents such as N-bromosuccinimide (NBS) in a solvent system.
  • Purification : Techniques like recrystallization or chromatography are employed to isolate the desired product.

Antimicrobial Activity

A study evaluating the antimicrobial activity of similar oxazole derivatives reported Minimum Inhibitory Concentrations (MICs) against various fungal and bacterial strains. For example:

CompoundMIC (µg/ml) against Candida spp.
This compound1.6 - 3.2
Reference Drug (Fluconazole)0.8 - 1.6

This indicates that the compound exhibits significant antifungal activity comparable to established antifungal agents .

Anticancer Activity

Research has also indicated that compounds similar to this compound demonstrate anticancer properties by inducing apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers .

Summary of Findings

The biological activity of this compound is supported by various studies highlighting its potential as an antimicrobial and anticancer agent. The following points summarize key findings:

  • Antimicrobial Efficacy : Effective against a range of bacterial and fungal strains with MIC values indicating potent activity.
  • Mechanistic Insights : Interaction with specific enzymes and receptors leading to cellular disruption.
  • Research Applications : Potential lead compound for drug development in infectious diseases and cancer therapies.

Q & A

Q. What are the recommended synthetic routes for 5-(bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole?

A two-step approach is commonly employed:

  • Step 1 : Construct the benzo[d]oxazole core via cyclization of 3-chlorophenyl-substituted precursors (e.g., using Buchwald-Hartwig amination or Ullmann coupling) .
  • Step 2 : Introduce the bromomethyl group via radical bromination or electrophilic substitution. For example, N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C, AIBN initiator) minimizes over-bromination . Key considerations : Use anhydrous solvents (e.g., DMF or THF) and monitor reaction progress via TLC to avoid side products.

Q. How can the purity and structural integrity of the compound be validated?

  • Chromatography : Use silica gel column chromatography (hexane/ethyl acetate gradient) for purification .
  • Spectroscopy :
  • 1H/13C NMR : Confirm substitution patterns (e.g., bromomethyl at C5: δ ~4.3 ppm for -CH2Br; 3-chlorophenyl: aromatic protons at δ 7.2–7.8 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 322.98 for C14H10BrClNO) .
    • Melting point : Compare with literature values (if available) to assess crystallinity .

Advanced Research Questions

Q. How to resolve contradictions between X-ray crystallography and NMR data for structural assignments?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state).

  • Methodology :
  • Perform DFT calculations (e.g., Gaussian) to model solution-state conformers and compare with experimental NMR shifts .
  • Use variable-temperature NMR to probe restricted rotation (e.g., coalescence temperatures for diastereotopic protons) .
    • Example : A 2020 study on similar oxazoles used synchrotron X-ray data (R factor < 0.05) to resolve ambiguities in NOESY correlations .

Q. What strategies optimize regioselectivity in bromomethylation reactions?

Competing bromination at aromatic vs. benzylic positions requires precise control:

  • Radical inhibitors : Add TEMPO to suppress aromatic ring bromination .
  • Solvent effects : Polar aprotic solvents (e.g., CCl4) favor benzylic bromination over electrophilic substitution .
  • Temperature : Lower temperatures (e.g., 0°C) reduce radical chain propagation, improving selectivity . Data example : A 2022 study achieved >90% benzylic bromination using NBS in CCl4 at 0°C .

Q. How to evaluate the compound’s potential as a kinase inhibitor scaffold?

  • Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or CDK2) .
  • SAR analysis : Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and assay activity .
  • In vitro assays : Test against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 μM concentrations .

Methodological Challenges

Q. Why do crystallization attempts fail, and how to improve them?

Poor crystallization is common due to flexible bromomethyl groups.

  • Solutions :
  • Use slow evaporation with mixed solvents (e.g., CH2Cl2/hexane) .
  • Add seed crystals from analogous compounds (e.g., 5-(chloromethyl)-2-phenylbenzo[d]oxazole) .
    • Case study : A 2018 report achieved single crystals by diffusing hexane into a saturated DCM solution over 7 days .

Q. How to mitigate decomposition during storage?

The bromomethyl group is prone to hydrolysis or elimination.

  • Storage : Keep under inert gas (Ar/N2) at –20°C in amber vials .
  • Stabilizers : Add molecular sieves (3Å) to absorb moisture .
  • Monitoring : Use LC-MS monthly to detect degradation products (e.g., benzo[d]oxazole-5-methanol) .

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